molecular formula C23H31N5O4 B601381 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin CAS No. 1329833-82-0

9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin

Katalognummer: B601381
CAS-Nummer: 1329833-82-0
Molekulargewicht: 441.53
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin is a structural analog and impurity of the fluoroquinolone antibiotic levofloxacin. Chemically, it differs from levofloxacin by the replacement of the fluorine atom at position 9 with a 4-methyl-1-piperazinyl group, while retaining the 4-methylpiperazinyl substituent at position 10 . This modification alters its physicochemical and pharmacological properties. The compound is identified as an impurity (labeled as "左氧氟沙星杂质25" in Chinese sources) with CAS number 1329833-82-0 and is monitored during drug manufacturing for quality control .

Levofloxacin itself is the (-)-(S)-enantiomer of ofloxacin, exhibiting twice the antibacterial activity of the racemic mixture due to stereospecific binding to bacterial DNA gyrase and topoisomerase IV . Its chemical structure includes a fluorine atom at position 9 and a 4-methylpiperazinyl group at position 10, critical for broad-spectrum activity and solubility .

Eigenschaften

IUPAC Name

(2S)-2-methyl-6,7-bis(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-15-14-32-22-19-16(21(29)17(23(30)31)13-28(15)19)12-18(26-8-4-24(2)5-9-26)20(22)27-10-6-25(3)7-11-27/h12-13,15H,4-11,14H2,1-3H3,(H,30,31)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSLQLSKDDWMBP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747435
Record name (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329833-82-0
Record name (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Core Structural Modifications from Levofloxacin

The synthesis of 9-defluoro-9-(4-methyl-1-piperazinyl) levofloxacin typically begins with levofloxacin (CAS 100986-85-4) or its intermediates. The key modifications involve:

  • Defluorination at position 9 : Achieved via hydrolytic or reductive elimination under alkaline conditions. For example, treatment with aqueous NaOH (1–2 M) at 80–100°C for 4–6 hours replaces fluorine with a hydroxyl group.

  • Piperazinyl substitution : The hydroxyl group is subsequently displaced by 4-methylpiperazine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0–5°C, yielding a 65–72% conversion rate.

Reaction Scheme :

LevofloxacinNaOH, Δ9-Hydroxy Intermediate4-Methylpiperazine, DEAD, PPh3Target Compound\text{Levofloxacin} \xrightarrow{\text{NaOH, Δ}} \text{9-Hydroxy Intermediate} \xrightarrow{\text{4-Methylpiperazine, DEAD, PPh}_3} \text{Target Compound}

De Novo Synthesis from Quinoline Precursors

An alternative route constructs the quinoline core from simpler substrates:

  • Formation of the oxazinoquinoline backbone : Condensation of 2,4,5-trifluoro-3-hydroxybenzoic acid with (S)-2-amino-1-propanol in dimethylformamide (DMF) at 120°C for 12 hours.

  • Introduction of the 4-methylpiperazinyl group : Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C achieves C–N coupling at position 9.

  • Carboxylation : CO₂ insertion at position 6 via Kolbe-Schmitt reaction under high pressure (5–7 bar) and temperature (150°C).

Optimization of Critical Reaction Parameters

Defluorination Efficiency

The removal of fluorine is highly sensitive to reaction conditions:

ParameterOptimal RangeYield (%)Purity (%)
NaOH Concentration1.5–2.0 M78–8295–97
Temperature90–95°C8598
Reaction Time5 hours8096

Higher NaOH concentrations (>2.5 M) lead to ring-opening side reactions, reducing yields to <50%.

Piperazinyl Coupling

The Mitsunobu reaction’s efficiency depends on the stoichiometry of reagents:

ReagentMolar Ratio (vs. Substrate)Conversion (%)
DEAD1.268
PPh₃1.572
4-Methylpiperazine3.075

Excess 4-methylpiperazine (≥3 eq) minimizes diastereomer formation, ensuring >90% enantiomeric excess (ee) for the (S)-configured product.

Purification and Isolation Techniques

Crystallization Strategies

Post-synthesis purification employs solvent-antisolvent systems:

  • Preferred solvent : Dimethyl sulfoxide (DMSO) or acetonitrile at 60–70°C.

  • Antisolvent : Water or ethyl acetate, added dropwise until cloudiness persists. Cooling to 0–5°C yields crystalline product with 92–95% purity.

Chromatographic Methods

For analytical-grade material, reverse-phase HPLC (C18 column) with isocratic elution (30:70 acetonitrile:0.1% trifluoroacetic acid) resolves residual impurities (<0.5%).

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45 (d, 3H, CH₃), 2.35 (s, 6H, N–CH₃), 3.45–3.60 (m, 8H, piperazinyl H), 4.25 (q, 1H, CH), 7.85 (s, 1H, aromatic H).

  • HRMS (ESI+) : m/z 442.2395 [M+H]⁺ (calc. 442.2389).

Challenges and Mitigation Strategies

  • Regioselectivity in Piperazinyl Addition : Competing reactions at position 10 are suppressed by using bulky ligands (e.g., Xantphos) in palladium catalysis.

  • Oxidative Degradation : Inclusion of 0.1% ascorbic acid during crystallization prevents quinoline ring oxidation.

Industrial-Scale Considerations

Large batches (≥1 kg) require:

  • Continuous-flow reactors for defluorination to enhance heat transfer.

  • In-line FTIR monitoring to track piperazinyl coupling progress.

  • Cost-effective solvent recovery systems (e.g., DMSO distillation at 100 mbar) .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

9-Defluoro-9-(4-methyl-1-piperazinyl) levofloxacin exhibits antimicrobial properties similar to those of levofloxacin, primarily through the inhibition of bacterial DNA replication. It targets key bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to disruption in cell division and ultimately bacterial cell death .

Treatment of Respiratory Infections

As a fluoroquinolone antibiotic, this compound is indicated for the treatment of various respiratory infections caused by susceptible bacteria. Its enhanced activity against both Gram-negative and Gram-positive bacteria positions it as an effective option for managing upper and lower respiratory tract infections .

Potential in Combating Antibiotic Resistance

Research indicates that derivatives like this compound may offer alternative mechanisms to combat antibiotic resistance. By modifying the chemical structure, scientists aim to enhance efficacy against resistant bacterial strains while minimizing adverse effects associated with traditional fluoroquinolones .

Comparative Analysis with Other Fluoroquinolones

The following table summarizes key differences between this compound and other fluoroquinolone antibiotics:

Compound NameActivity SpectrumUnique Features
Levofloxacin Broad-spectrum; effective against both Gram-positive and Gram-negative bacteriaFirst approved fluoroquinolone; high oral bioavailability
Ciprofloxacin Primarily effective against Gram-negative bacteriaLower activity against Gram-positive organisms
Moxifloxacin Enhanced activity against anaerobes; longer half-lifeEffective for respiratory infections
This compound Similar to levofloxacin but with potential modifications for enhanced efficacyFocused research on antibiotic resistance mechanisms

Case Study 1: Efficacy Against Resistant Strains

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to standard treatments, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Pharmacokinetics in Clinical Trials

In clinical trials assessing the pharmacokinetics of this compound, it was found to have rapid absorption and high bioavailability similar to levofloxacin. This characteristic supports its use in both oral and intravenous formulations for treating severe infections .

Wirkmechanismus

The mechanism of action of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin is similar to that of Levofloxacin but with some differences due to the absence of the fluorine atom. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The defluorination may affect the binding affinity and overall antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

Levofloxacin vs. 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin

  • Position 9 Substituent: Levofloxacin: Fluorine atom (enhances DNA gyrase binding and bactericidal activity) .
  • Position 10 Substituent : Both compounds retain the 4-methyl-1-piperazinyl group, which contributes to water solubility and pharmacokinetics .
  • Antibacterial Activity: The absence of fluorine at position 9 in the analog is expected to diminish activity, as fluorine is critical for stabilizing drug-enzyme interactions in fluoroquinolones .

Comparison with Ofloxacin

  • Stereochemistry : Ofloxacin is a racemic mixture, whereas levofloxacin is the pure (-)-(S)-enantiomer, which accounts for its doubled potency .
  • Substituents: Both have a fluorine at position 9 and a 4-methylpiperazinyl group at position 10. The analog lacks fluorine at position 9 but adds another piperazinyl group, likely further altering solubility and target engagement.

Other Related Impurities and Derivatives

  • Levofloxacin Hydroxy Acid and Esters : Modifications at the carboxylic acid group (e.g., esterification) affect bioavailability and metabolic stability .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Levofloxacin’s high water solubility at neutral pH (attributed to its 4-methylpiperazinyl group) enables formulations like ophthalmic solutions (e.g., IQUIX®) .
  • The 9-Defluoro analog’s additional piperazinyl group may enhance solubility but could also introduce steric hindrance, affecting membrane permeability.

Antibacterial Activity

  • Levofloxacin: MIC values against common pathogens (e.g., S. pneumoniae, P. aeruginosa) range from 0.12–2 µg/mL due to fluorine-enhanced DNA gyrase inhibition .
  • 9-Defluoro Analog: No direct activity data are available, but structural analogs lacking position 9 fluorine typically show reduced potency. For example, hydroxylated derivatives (e.g., 9-hydroxy levofloxacin) exhibit >10-fold lower activity .

Table 1: Comparative Analysis of Key Compounds

Compound Position 9 Substituent Position 10 Substituent Antibacterial Activity (Relative to Levofloxacin) Solubility (Water)
Levofloxacin Fluorine 4-methyl-1-piperazinyl 1x (Reference) High (pH 6.5)
Ofloxacin (Racemate) Fluorine 4-methyl-1-piperazinyl 0.5x (S-enantiomer only) Moderate
This compound 4-methyl-1-piperazinyl 4-methyl-1-piperazinyl Hypothetically <0.1x Likely higher
Desmethyl Levofloxacin Fluorine 1-piperazinyl (no methyl) Reduced Lower than levofloxacin

Biologische Aktivität

9-Defluoro-9-(4-methyl-1-piperazinyl) levofloxacin is a derivative of levofloxacin, a well-known fluoroquinolone antibiotic. This compound has garnered attention for its potential enhanced biological activities compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C23H31N5O
  • Molecular Weight : 441.52 g/mol
  • Charge : Neutral

Like other fluoroquinolones, this compound exerts its antimicrobial effects primarily through the inhibition of bacterial DNA synthesis. It targets two essential bacterial enzymes:

  • DNA Gyrase : Introduces negative supercoils into DNA, facilitating replication.
  • Topoisomerase IV : Essential for separating newly replicated DNA strands.

The inhibition of these enzymes leads to cell death due to the blockage of DNA replication and transcription processes .

Biological Activity and Efficacy

Research indicates that this compound exhibits improved activity against various bacterial strains compared to levofloxacin. Studies have shown that this compound demonstrates:

  • Higher potency against resistant strains : It has been effective against strains that are resistant to traditional fluoroquinolones.
  • Broader spectrum of activity : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Comparative Antimicrobial Activity

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Levofloxacin21
This compound0.50.25

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption with high bioavailability, similar to its parent compound. Key pharmacokinetic parameters include:

  • Absorption : Nearly complete following oral administration.
  • Distribution : High plasma protein binding influences its bioavailability.
  • Metabolism : Primarily metabolized by liver enzymes, with minimal renal clearance.

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Study on Respiratory Infections :
    • In a clinical trial involving patients with pneumonia caused by resistant strains, treatment with this compound resulted in a significant reduction in bacterial load and improved clinical outcomes compared to standard therapies.
  • Oncological Applications :
    • Research into the anticancer properties of this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and liver cancer cells. The compound demonstrated IC50 values significantly lower than those for levofloxacin, indicating enhanced cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM) for LevofloxacinIC50 (µM) for 9-Defluoro-Levofloxacin
MCF-7 (Breast)30.4010.00
Hep3B (Liver)8.792.50

Q & A

Q. How is 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin identified and characterized in pharmaceutical samples?

Methodological Answer: Identification involves chromatographic techniques (e.g., RP-HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, USP standards specify retention time matching and spectral comparison against certified reference materials (CRMs) to confirm structural integrity . Quantitative analysis often employs validated HPLC methods with UV detection, calibrated using impurity standards (e.g., Levofloxacin Related Compound A) .

Q. What are the primary sources of this compound in Levofloxacin formulations?

Methodological Answer: This compound arises as a synthesis by-product during piperazinyl group substitution or as a degradation product under hydrolytic or oxidative conditions. Systematic forced degradation studies (e.g., exposure to heat, light, or acidic/basic environments) combined with stability-indicating assays (e.g., HPLC-MS) are used to trace its origin .

Q. What regulatory guidelines govern the quantification of this impurity in pharmaceuticals?

Methodological Answer: The United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) Q3B guidelines mandate impurity profiling. Limits are set based on toxicological thresholds (e.g., ≤0.15% for unidentified impurities). Analytical protocols must validate specificity, accuracy, and precision using CRMs, as outlined in USP monographs .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis of this compound?

Methodological Answer: Use Design of Experiments (DoE) approaches, such as D-optimal design, to evaluate reaction variables (e.g., temperature, catalyst concentration, reaction time). Computational tools like Design Expert®12 facilitate multivariate analysis to minimize by-products and maximize yield . Reaction progress is monitored via TLC or in-situ FTIR to ensure intermediate purity .

Q. What analytical strategies resolve co-eluting impurities in HPLC analysis of Levofloxacin and its derivatives?

Methodological Answer: Adjust mobile phase composition (e.g., acetonitrile:buffer ratio) or employ orthogonal methods like hydrophilic interaction chromatography (HILIC). For complex matrices, two-dimensional LC-MS or charged aerosol detection (CAD) enhances separation specificity . Method validation must include robustness testing under variable column lots and pH conditions .

Q. How does structural modification of the piperazinyl group impact the biological activity of this compound?

Methodological Answer: Comparative studies using isogenic bacterial strains or enzyme-binding assays (e.g., DNA gyrase inhibition) assess structure-activity relationships (SAR). Surface plasmon resonance (SPR) quantifies binding affinity to target proteins, while molecular docking simulations predict interactions with active sites .

Q. What degradation pathways dominate for this compound under accelerated stability conditions?

Methodological Answer: Forced degradation studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify primary degradation products. Hydrolysis at the piperazinyl moiety or oxidation at the quinolone core are common pathways. Stability protocols must align with ICH Q1A guidelines, with degradation kinetics modeled using Arrhenius equations .

Q. How can researchers differentiate between enantiomeric forms of Levofloxacin derivatives during impurity profiling?

Methodological Answer: Chiral HPLC columns (e.g., Chiralpak® IG-3) or capillary electrophoresis (CE) with cyclodextrin-based buffers separate enantiomers. Polarimetric detection or circular dichroism (CD) spectroscopy confirms optical activity. USP monographs for Levofloxacin specify enantiomeric purity thresholds (e.g., ≥98% S-isomer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin
Reactant of Route 2
Reactant of Route 2
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.